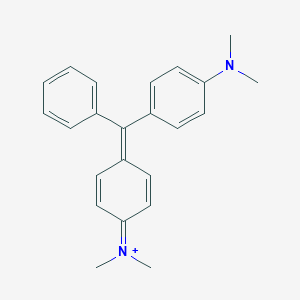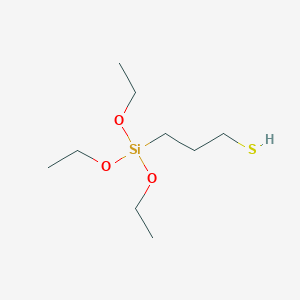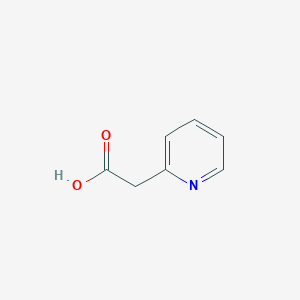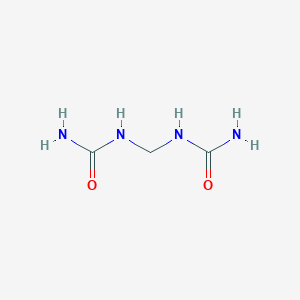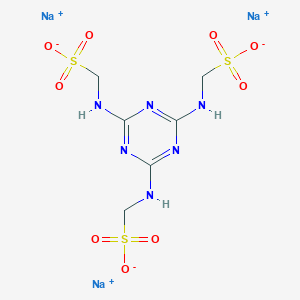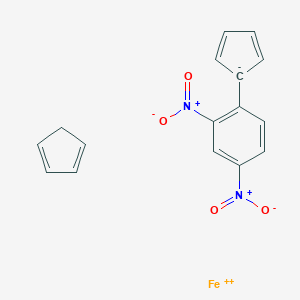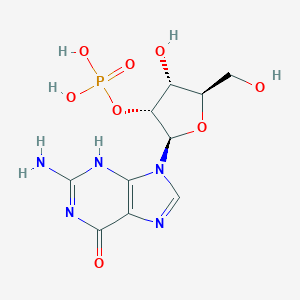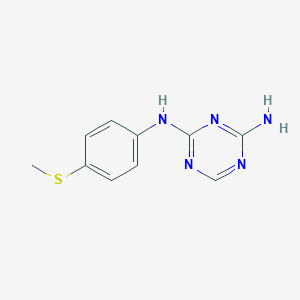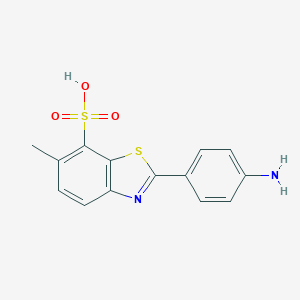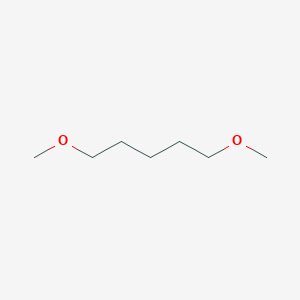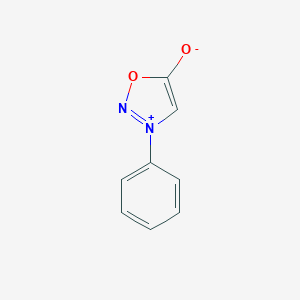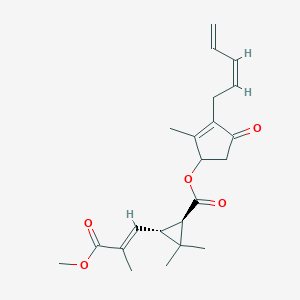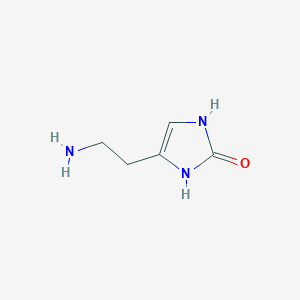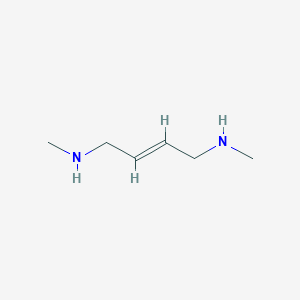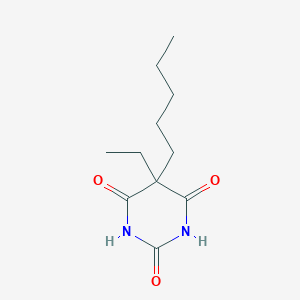
5-Ethyl-5-pentylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-5-pentylbarbituric acid, also known as pentobarbital, is a barbiturate drug that is used for sedation, anesthesia, and as an anticonvulsant. It was first synthesized in 1928 and has been widely used in the medical field ever since. Pentobarbital is a controlled substance due to its potential for abuse and addiction.
Mécanisme D'action
Pentobarbital works by enhancing the activity of the neurotransmitter GABA, which is responsible for inhibiting neuronal activity in the brain. It binds to the GABA receptor and increases the duration of the receptor's opening, resulting in increased inhibition of neuronal activity. This leads to sedation, hypnosis, and anticonvulsant effects.
Effets Biochimiques Et Physiologiques
Pentobarbital has a number of biochemical and physiological effects on the body. It reduces the activity of the central nervous system, resulting in sedation and hypnosis. It also has anticonvulsant properties, making it useful for treating seizures. Pentobarbital can also cause respiratory depression and decrease blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
Pentobarbital is a widely used anesthetic in animal studies due to its fast onset and relatively long duration of action. It is also useful for studying the effects of drugs on the nervous system and for investigating sleep patterns. However, 5-Ethyl-5-pentylbarbituric acidl can have adverse effects on the respiratory and cardiovascular systems, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 5-Ethyl-5-pentylbarbituric acidl. One area of interest is the development of new barbiturate drugs with improved safety profiles and fewer side effects. Another area of research is investigating the effects of 5-Ethyl-5-pentylbarbituric acidl on the immune system and its potential use in treating autoimmune disorders. Additionally, there is ongoing research into the use of 5-Ethyl-5-pentylbarbituric acidl as a treatment for depression and anxiety disorders.
Conclusion:
In conclusion, 5-Ethyl-5-pentylbarbituric acidl is a widely used barbiturate drug that has been used for sedation, anesthesia, and as an anticonvulsant. Its mechanism of action involves enhancing the activity of the neurotransmitter GABA, resulting in sedation, hypnosis, and anticonvulsant effects. Pentobarbital has been extensively used in scientific research, but its use is limited by its potential for adverse effects on the respiratory and cardiovascular systems. Future research directions include the development of new barbiturate drugs with improved safety profiles and investigating the potential use of 5-Ethyl-5-pentylbarbituric acidl in treating autoimmune disorders and mental health conditions.
Méthodes De Synthèse
Pentobarbital is synthesized by reacting diethylmalonic acid with urea and pentyl bromide in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to yield 5-Ethyl-5-pentylbarbituric acidl. The synthesis process is relatively simple and has been well-established since its discovery.
Applications De Recherche Scientifique
Pentobarbital has been used extensively in scientific research for its sedative, hypnotic, and anticonvulsant effects. It is commonly used in animal studies to induce anesthesia and to study the effects of drugs on the nervous system. Pentobarbital has also been used in human studies to investigate the effects of sleep deprivation and to treat insomnia.
Propriétés
Numéro CAS |
115-58-2 |
|---|---|
Nom du produit |
5-Ethyl-5-pentylbarbituric acid |
Formule moléculaire |
C11H18N2O3 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
5-ethyl-5-pentyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3/c1-3-5-6-7-11(4-2)8(14)12-10(16)13-9(11)15/h3-7H2,1-2H3,(H2,12,13,14,15,16) |
Clé InChI |
XYGXSCVUMIDZRR-UHFFFAOYSA-N |
SMILES |
CCCCCC1(C(=O)NC(=O)NC1=O)CC |
SMILES canonique |
CCCCCC1(C(=O)NC(=O)NC1=O)CC |
Autres numéros CAS |
115-58-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



